molecular formula C23H25N3O3 B4188478 N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B4188478
M. Wt: 391.5 g/mol
InChI Key: SJPFZGWZDWLSIL-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinecarboxamide core and a cyclohexylphenoxyethyl side chain. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phthalazinecarboxamide core: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione.

    Introduction of the cyclohexylphenoxyethyl side chain: This step involves the reaction of 4-cyclohexylphenol with ethylene oxide to form 2-(4-cyclohexylphenoxy)ethanol, which is then converted to the corresponding bromide using phosphorus tribromide.

    Coupling reaction: The final step involves the coupling of the phthalazine-1,4-dione with the 2-(4-cyclohexylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide site, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromide.

Scientific Research Applications

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-cyclohexylphenoxy)ethyl]acetamide: Shares a similar side chain but differs in the core structure.

    4-cyclohexylphenol: Contains the cyclohexylphenol moiety but lacks the phthalazinecarboxamide core.

    Phthalazine-1,4-dione: Contains the phthalazinecarboxamide core but lacks the cyclohexylphenoxyethyl side chain.

Uniqueness

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to the combination of its phthalazinecarboxamide core and cyclohexylphenoxyethyl side chain

Properties

IUPAC Name

N-[2-(4-cyclohexylphenoxy)ethyl]-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22-20-9-5-4-8-19(20)21(25-26-22)23(28)24-14-15-29-18-12-10-17(11-13-18)16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14-15H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPFZGWZDWLSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCNC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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